REACTION_SMILES
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[NH2:1][c:2]1[n:3][c:4]([CH3:16])[c:5]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[c:6]([OH:8])[n:7]1.[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21]>>[NH2:1][c:2]1[n:3][c:4]([CH3:16])[c:5]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[c:6]([Cl:19])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N)nc(O)c1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1nc(N)nc(Cl)c1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |